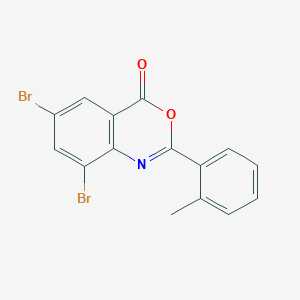
2,5-Dibromo-3,4-dimethylhexa-2,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-3,4-dimethylhexa-2,4-diene is an organic compound with the molecular formula C8H12Br2 It is a derivative of hexa-2,4-diene, where two bromine atoms are substituted at the 2nd and 5th positions, and two methyl groups are substituted at the 3rd and 4th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3,4-dimethylhexa-2,4-diene typically involves the bromination of 2,5-dimethylhexa-2,4-diene. The reaction is carried out by adding bromine (Br2) to the diene in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled conditions. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecules add across the double bonds of the diene, resulting in the formation of the dibromo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-3,4-dimethylhexa-2,4-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Addition Reactions: The compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).
Addition Reactions: Reagents such as bromine (Br2), hydrogen bromide (HBr), and chlorine (Cl2) are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include 2,5-dihydroxy-3,4-dimethylhexa-2,4-diene and 2,5-diamino-3,4-dimethylhexa-2,4-diene.
Addition Reactions: Products include 2,5-dibromo-3,4-dimethylhexane and 2,5-dichloro-3,4-dimethylhexa-2,4-diene.
Oxidation and Reduction Reactions: Products include 2,5-dimethylhexa-2,4-dione and 2,5-dimethylhexane.
Applications De Recherche Scientifique
2,5-Dibromo-3,4-dimethylhexa-2,4-diene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-3,4-dimethylhexa-2,4-diene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyl-2,4-hexadiene: A similar compound without the bromine substitutions.
3,4-Dibromo-2,5-dimethylhexa-2,4-diene: A positional isomer with bromine atoms at different positions.
2,5-Dibromo-2,5-dimethylhexane: A saturated analog with no double bonds.
Uniqueness
2,5-Dibromo-3,4-dimethylhexa-2,4-diene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine atoms and double bonds allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
90085-77-1 |
|---|---|
Formule moléculaire |
C8H12Br2 |
Poids moléculaire |
267.99 g/mol |
Nom IUPAC |
2,5-dibromo-3,4-dimethylhexa-2,4-diene |
InChI |
InChI=1S/C8H12Br2/c1-5(7(3)9)6(2)8(4)10/h1-4H3 |
Clé InChI |
QVJJMLHBAQFLRE-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)Br)C(=C(C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Indolium, 1,2,3,3-tetramethyl-5-[(trifluoromethyl)thio]-, iodide](/img/structure/B14394959.png)
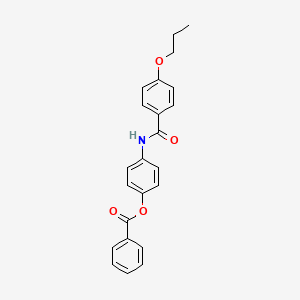
![3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol](/img/structure/B14394971.png)
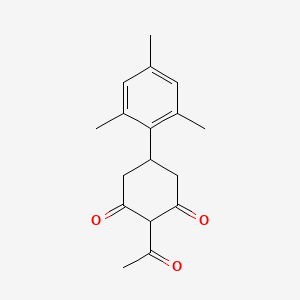
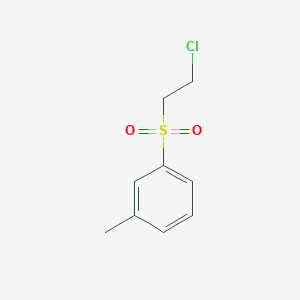
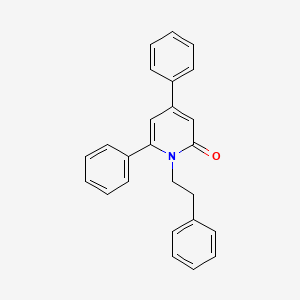
![4-(4-Chlorophenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14395012.png)

![4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide](/img/structure/B14395033.png)
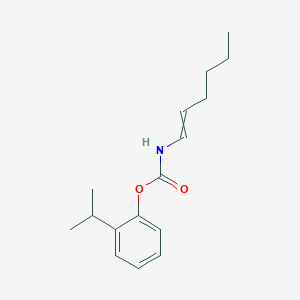
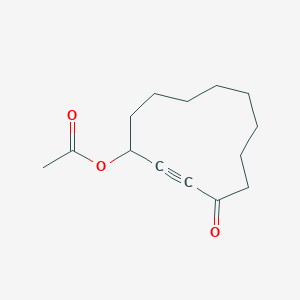
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14395042.png)
![5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B14395047.png)
